1-(4-Methylcyclohexyl)propan-1-ol

Description

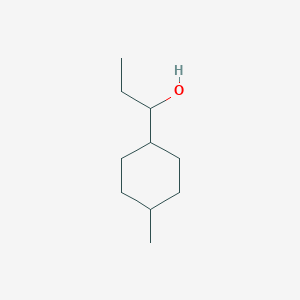

1-(4-Methylcyclohexyl)propan-1-ol is a tertiary alcohol featuring a cyclohexyl ring substituted with a methyl group at the para position and a three-carbon hydroxyalkyl chain. This structure imparts unique steric and electronic properties, making it relevant in fragrance synthesis and organic intermediates.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1-(4-methylcyclohexyl)propan-1-ol |

InChI |

InChI=1S/C10H20O/c1-3-10(11)9-6-4-8(2)5-7-9/h8-11H,3-7H2,1-2H3 |

InChI Key |

CLFGGNQNXRZZLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCC(CC1)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylphenyl)-1-propanol

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- Key Differences :

1-(4-Methylcyclohexyl)ethanol

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- Key Differences: Shorter carbon chain (ethanol vs. propanol) reduces steric bulk. Lower hydrophobicity compared to the propanol derivative. Synthesis: Produced via hydrogenation of 1-(4-methylphenyl)ethanone . Applications: Precursor for ethers and esters in fragrances (e.g., fruity/floral notes) .

2-Methyl-2-[1-(4-methylcyclohexyl)ethoxy]propan-1-ol

- Molecular Formula : C₁₅H₂₈O₂

- Molecular Weight : 240.38 g/mol

- Key Differences: Ether linkage introduces polarity and alters solubility. Branched structure increases thermal stability. Synthesis: Derived from 1-(4-methylcyclohexyl)ethanol via etherification with isobutylene oxide . Applications: Esterified for use in low-volatility fragrances .

1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Applications |

|---|---|---|---|---|

| 1-(4-Methylcyclohexyl)propan-1-ol | C₁₀H₂₀O | 156.27 | Tertiary alcohol | High hydrophobicity; fragrance intermediate (inferred) |

| 1-(4-Methylphenyl)-1-propanol | C₁₀H₁₄O | 150.22 | Secondary alcohol | Polymer/fragrance intermediate |

| 1-(4-Methylcyclohexyl)ethanol | C₉H₁₈O | 142.24 | Secondary alcohol | Precursor for ethers/esters |

| 2-Methyl-2-[1-(4-methylcyclohexyl)ethoxy]propan-1-ol | C₁₅H₂₈O₂ | 240.38 | Alcohol, ether | Low volatility; esterification substrate |

| 1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol | C₁₁H₁₄O₂ | 178.23 | Allylic alcohol, methoxy | Reactive in cycloadditions; synthetic challenges |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.